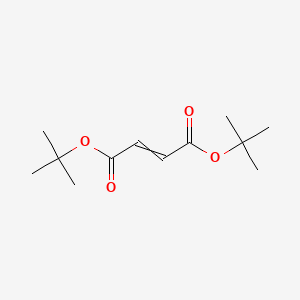
1,4-di-tert-butyl (2Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl maleate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is often used in the synthesis of polymers and resins, and it serves as a component in various industrial applications .
Métodos De Preparación
Di-tert-butyl maleate is typically synthesized through the reaction of tert-butanol with maleic acid. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions. The process involves the esterification of maleic acid with tert-butanol, resulting in the formation of di-tert-butyl maleate .
Análisis De Reacciones Químicas
Di-tert-butyl maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert di-tert-butyl maleate into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
Di-tert-butyl maleate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: It serves as a reagent in biochemical studies and enzyme assays.
Medicine: This compound is used in the development of drug delivery systems and pharmaceutical formulations.
Industry: It is employed in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of di-tert-butyl maleate involves its interaction with specific molecular targets and pathways. It can act as a cross-linking agent in polymerization reactions, forming stable networks of polymers. The compound’s ester groups can participate in various chemical reactions, leading to the formation of different products depending on the conditions .
Comparación Con Compuestos Similares
Di-tert-butyl maleate can be compared with other similar compounds such as di-tert-butyl malonate and dibutyl maleate:
Di-tert-butyl malonate: This compound has a similar structure but differs in its reactivity and applications.
Dibutyl maleate: This compound is used in the production of plasticizers and as a monomer in polymer synthesis. .
Di-tert-butyl maleate stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
ditert-butyl but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3 |
Clave InChI |
MSVGHYYKWDQHFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dimethoxyphenyl)amino]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12449385.png)
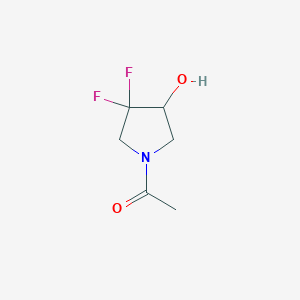
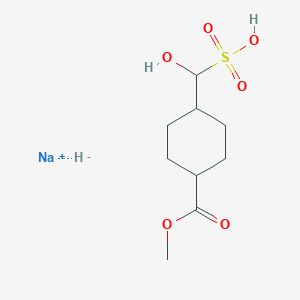
![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)
![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
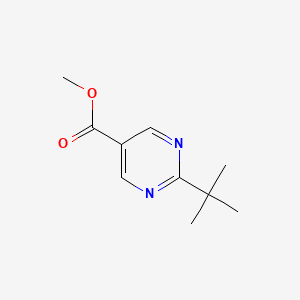
![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)
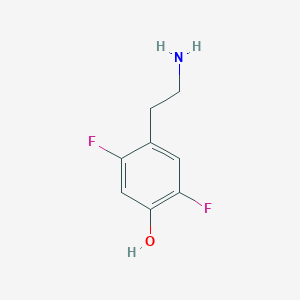
![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)
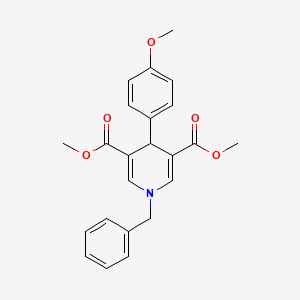
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)
